molecular formula C11H14Cl2N2O2 B14853992 Tert-butyl 3-chloro-5-(chloromethyl)pyridin-2-ylcarbamate

Tert-butyl 3-chloro-5-(chloromethyl)pyridin-2-ylcarbamate

Cat. No.: B14853992
M. Wt: 277.14 g/mol
InChI Key: QAGXCQRLXKHOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-chloro-5-(chloromethyl)pyridin-2-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyridine ring, and two chlorine atoms attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-chloro-5-(chloromethyl)pyridin-2-ylcarbamate typically involves the reaction of 3-chloro-5-(chloromethyl)pyridine-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-chloro-5-(chloromethyl)pyridin-2-ylcarbamate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides or other oxidized derivatives.

    Reduction: Formation of dechlorinated or reduced pyridine derivatives.

Scientific Research Applications

Tert-butyl 3-chloro-5-(chloromethyl)pyridin-2-ylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-chloro-5-(chloromethyl)pyridin-2-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins or nucleic acids. This interaction can lead to the modification of the target molecules, potentially altering their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-chloro-5-methylpyridin-3-ylcarbamate
  • Tert-butyl 3-chloro-5-(methyl)pyridin-2-ylcarbamate

Uniqueness

Tert-butyl 3-chloro-5-(chloromethyl)pyridin-2-ylcarbamate is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C11H14Cl2N2O2

Molecular Weight

277.14 g/mol

IUPAC Name

tert-butyl N-[3-chloro-5-(chloromethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C11H14Cl2N2O2/c1-11(2,3)17-10(16)15-9-8(13)4-7(5-12)6-14-9/h4,6H,5H2,1-3H3,(H,14,15,16)

InChI Key

QAGXCQRLXKHOAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)CCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.